Lupinalbin A

Antidiabetic Enzyme Inhibition DPP4

Procure Lupinalbin A for its unique dual DPP4/α-glucosidase inhibition (Ki values 35.1 and 45.0 µM) and potent ERα/AhR agonism, which genistein lacks. Essential for replicating complex diabetes mechanisms and receptor crosstalk studies detailed in the literature. Do not substitute.

Molecular Formula C15H8O6
Molecular Weight 284.22 g/mol
CAS No. 98094-87-2
Cat. No. B191741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupinalbin A
CAS98094-87-2
SynonymsBoeravinone L;  1,3,8-Trihydroxy-11H-benzofuro[2,3-b][1]benzopyran-11-one;  5,7,4′-Trihydroxycoumaronochromone
Molecular FormulaC15H8O6
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=C2C(=O)C4=C(C=C(C=C4O3)O)O
InChIInChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-15-12(8)14(19)13-9(18)3-7(17)5-11(13)21-15/h1-5,16-18H
InChIKeyBBBAWACESCACAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lupinalbin A Procurement Guide: Sourcing the Pure Coumaronochromone Flavonoid (CAS 98094-87-2)


Lupinalbin A (CAS 98094-87-2, molecular formula C15H8O6, MW 284.22), also known as Boeravinone L, is a naturally occurring coumaronochromone flavonoid . This compound was first isolated from the roots of the white lupin (Lupinus albus L.) and has since been identified in several plant species within the Leguminosae family [1]. As a high-purity research tool, Lupinalbin A is primarily procured for investigating its distinct polypharmacology, notably its dual enzyme inhibition relevant to diabetes research and its targeted receptor activation profiles compared to common phytoestrogens.

Lupinalbin A Differentiators: Why Generic Flavonoid Substitution Can Invalidate Research


Substituting Lupinalbin A with a structurally similar coumaronochromone or a generic isoflavone like genistein is not scientifically defensible due to marked functional differences. While Lupinalbin A acts as a dual inhibitor of dipeptidyl peptidase 4 (DPP4) and α-glucosidase with distinct binding modes [1], its biological profile diverges significantly at the receptor level. It has been identified as a potent agonist of both estrogen receptor α (ERα) and the aryl hydrocarbon receptor (AhR), a dual activity that genistein, a common comparator, lacks as it is inactive against AhR [2]. Therefore, procurement of the precise compound is required to accurately replicate specific mechanisms of action detailed in the scientific literature.

Lupinalbin A Evidence-Based Differentiation: Quantitative Comparisons to Analogs and Inhibitors


DPP4 and α-Glucosidase Dual Inhibition Profile of Lupinalbin A

Lupinalbin A demonstrates a dual inhibitory effect against DPP4 and α-glucosidase with distinct binding kinetics. In a direct comparison within the same study, Lupinalbin A inhibited DPP4 with an IC50 of 45.2±0.8 µM and α-glucosidase with an IC50 of 53.4±1.2 µM [1]. The positive control, sitagliptin, a clinically used DPP4 inhibitor, had an IC50 of 70.7±4.3 nM, while the α-glucosidase inhibitor acarbose had an IC50 of 240.5±2.1 µM [1]. Enzyme kinetics revealed Lupinalbin A acts as a competitive inhibitor of DPP4 (Ki = 35.1±2.0 µM) and a non-competitive inhibitor of α-glucosidase (Ki = 45.0±4.1 µM) [1].

Antidiabetic Enzyme Inhibition DPP4 α-Glucosidase

Superior ERα and Unique AhR Agonism vs. Genistein

In an activity-guided fractionation study, Lupinalbin A was identified as the most potent estrogen receptor α (ERα) agonist among the compounds isolated from Eriosema laurentii, surpassing both genistein and 2′-hydroxygenistein [1]. Critically, Lupinalbin A and 2′-hydroxygenistein were, for the first time, shown to possess aryl hydrocarbon receptor (AhR) agonistic activity, whereas genistein was completely inactive in this assay [1]. This dual receptor activation profile is unique to Lupinalbin A among the major isoflavones tested.

Endocrinology Phytoestrogens ERα AhR

Anti-Inflammatory Potency: Cytokine Suppression in LPS-Stimulated Macrophages

Lupinalbin A exerts a potent anti-inflammatory effect by significantly inhibiting multiple key mediators of inflammation in a standard cellular model. In lipopolysaccharide (LPS)-treated RAW264.7 murine macrophages, Lupinalbin A significantly inhibited nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression [1]. Furthermore, it reduced the expression of pro-inflammatory cytokines including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and the chemokine monocyte chemoattractant protein (MCP) [1]. The study also demonstrated a novel mechanism involving decreased LPS-induced interferon-β (IFN-β) production and STAT1 protein levels [1].

Inflammation Immunology Cytokines

Cytotoxic Activity in Lung Adenocarcinoma (A549) Cells

Lupinalbin A was identified as one of four compounds from Pueraria peduncularis root extract with significant cytotoxic activity. In a study assessing antitumor effects, Lupinalbin A, along with erythrinin C, pedunsaponin A, and pedunsaponin C, exhibited more than 40% inhibitory effects on the lung adenocarcinoma cell line A549 [1]. For comparison, the crude P. peduncularis root extract itself demonstrated a 31.0% cytotoxic activity on the A549 cell line [1], indicating Lupinalbin A is a key active principle contributing to the extract's overall effect.

Oncology Cytotoxicity Natural Products

Osteogenic Differentiation Potential in MC3T3-E1 Osteoblasts

Lupinalbin A promotes osteogenic differentiation in a relevant bone cell model. In a study on the phytochemicals of Apios taiwanianus, both Lupinalbin A and dephnoretin were shown to enhance alkaline phosphatase (ALP) activity in MC3T3-E1 osteoblast cells [1]. ALP activity is a well-established early marker of osteoblast differentiation and bone formation. This finding indicates that Lupinalbin A, along with dephnoretin, has a specific osteogenic effect, differentiating its activity profile from other flavonoids isolated in the same study.

Bone Biology Osteogenesis Alkaline Phosphatase

Validated Research Scenarios: Where Procuring Lupinalbin A Provides a Distinct Experimental Advantage


Polypharmacology Studies in Type 2 Diabetes

Procure Lupinalbin A for experiments designed to investigate dual inhibition of DPP4 and α-glucosidase as a potential therapeutic strategy for type 2 diabetes mellitus (T2DM). Its competitive inhibition of DPP4 (Ki = 35.1±2.0 µM) and non-competitive inhibition of α-glucosidase (Ki = 45.0±4.1 µM) provide a well-characterized tool to study the combined effects of delaying carbohydrate absorption and enhancing incretin hormone activity, offering a more complex pharmacological profile than single-target controls like sitagliptin or acarbose [1].

Dissecting Phytoestrogen Signaling via ERα and AhR Crosstalk

Utilize Lupinalbin A to delineate the crosstalk between estrogen receptor α (ERα) and aryl hydrocarbon receptor (AhR) pathways. As the most potent ERα agonist among its class and a confirmed AhR agonist, Lupinalbin A serves as a superior tool compound compared to genistein, which lacks AhR activity [2]. This enables precise investigation of how dual receptor activation influences outcomes in reproductive biology, menopausal symptom models, or cancer prevention, where AhR activity may be a critical variable.

Investigating IFN-β/STAT1-Mediated Inflammatory Pathways

Apply Lupinalbin A in cellular immunology studies focused on the interferon-β (IFN-β) / STAT1 signaling axis. Its demonstrated ability to significantly reduce LPS-induced IFN-β production and STAT1 protein levels in RAW264.7 macrophages provides a validated chemical probe for this specific anti-inflammatory mechanism [3]. This is particularly relevant for research into conditions where this pathway is dysregulated, such as certain autoimmune and chronic inflammatory diseases.

Screening and Validation of Natural Product-Derived Antitumor Hits

Use Lupinalbin A as a positive control or reference standard in screening assays for natural product libraries against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. With a confirmed >40% inhibitory effect on A549 cells, it provides a quantitative benchmark for assessing the relative potency of novel isolates or extracts [4]. Its well-defined structure and availability make it a reliable standard for dose-response and mechanistic follow-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lupinalbin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.